molecular formula C17H28N4 B12261061 N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12261061
M. Wt: 288.4 g/mol
InChI Key: STODRBDXSLGUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that features a piperidine ring, a pyrimidine ring, and a cyclopentylmethyl group. Compounds containing piperidine and pyrimidine rings are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H28N4

Molecular Weight

288.4 g/mol

IUPAC Name

N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C17H28N4/c1-14-10-18-17(19-11-14)20(2)16-8-5-9-21(13-16)12-15-6-3-4-7-15/h10-11,15-16H,3-9,12-13H2,1-2H3

InChI Key

STODRBDXSLGUOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopentylmethyl halide under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through amination reactions.

Chemical Reactions Analysis

N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Scientific Research Applications

N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

N-[1-(cyclopentylmethyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine and pyrimidine derivatives:

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